4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

説明

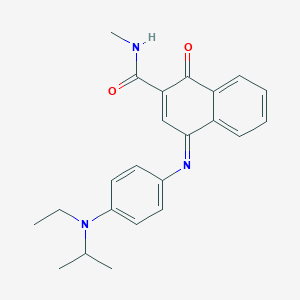

4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide , with CAS number 161358-44-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by relevant data tables and research findings.

- Molecular Formula : C23H25N3O2

- Molecular Weight : 375.46 g/mol

- Structure : The compound features a naphthalene core with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays have shown that certain analogs can inhibit key cancer-related pathways:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2e | HCT116 | 6.43 ± 0.72 | EGFR Inhibition |

| 2e | A549 | 9.62 ± 1.14 | Apoptosis Induction |

| 2e | A375 | 8.07 ± 1.36 | COX-independent Activity |

In a comparative study, compound 2e demonstrated enhanced apoptosis in HCT116 cells (28.35%) compared to erlotinib (7.42%), indicating a promising therapeutic potential against colorectal cancer .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored, particularly in the context of acute lung injury (ALI) and sepsis. Research indicates that derivatives can significantly inhibit pro-inflammatory cytokines:

| Compound | Cytokine Targeted | Inhibition (%) |

|---|---|---|

| 13a | IL-6 | Significant |

| 13a | TNF-α | Significant |

In vivo studies showed that administration of compound 13a improved symptoms in LPS-induced ALI mice, reducing pulmonary edema and macrophage infiltration, which are critical factors in the inflammatory response .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds involve various pathways:

- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in reducing tumor growth.

- Cytokine Modulation : The ability to inhibit IL-6 and TNF-α suggests a potential for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Colorectal Cancer Model : A study demonstrated that treatment with compound 2e led to a significant reduction in tumor size and improved survival rates compared to untreated controls.

- Sepsis Model : Administration of compound 13a in a sepsis model resulted in decreased mortality rates and improved organ function metrics.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The naphthalene core is known for its ability to intercalate DNA, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that the subject compound may also possess similar properties, warranting further investigation through in vitro and in vivo models .

Antimicrobial Properties : There is growing interest in the antimicrobial potential of naphthalene derivatives. The presence of the ethyl(isopropyl)amino group may enhance the lipophilicity of the compound, improving its membrane permeability and thereby increasing its effectiveness against bacterial strains .

Pharmacological Applications

Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neuroprotective effects. Analogous compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory activity. Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Material Science Applications

Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing mechanical properties or introducing bioactivity into materials used in biomedical applications .

Case Study 1: Anticancer Activity Assessment

A study conducted on structurally related naphthalene derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to DNA intercalation and subsequent induction of apoptosis. Future studies should include 4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide to evaluate its efficacy and safety profile in similar assays .

Case Study 2: Antimicrobial Effectiveness

In a comparative study of various naphthalene derivatives against Gram-positive and Gram-negative bacteria, compounds with amino substitutions showed enhanced antibacterial activity. This suggests that this compound could be tested for its antimicrobial efficacy against resistant strains of bacteria .

特性

IUPAC Name |

4-[4-[ethyl(propan-2-yl)amino]phenyl]imino-N-methyl-1-oxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-5-26(15(2)3)17-12-10-16(11-13-17)25-21-14-20(23(28)24-4)22(27)19-9-7-6-8-18(19)21/h6-15H,5H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYERSSZDQCEYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609389 | |

| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

161358-44-7 | |

| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。